molecular formula C8H3BrN2O4 B1414625 3-Bromo-5-cyano-2-nitrobenzoic acid CAS No. 1805520-15-3

3-Bromo-5-cyano-2-nitrobenzoic acid

Cat. No.: B1414625
CAS No.: 1805520-15-3
M. Wt: 271.02 g/mol
InChI Key: OIMVQPLJQGGWTR-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-2-nitrobenzoic acid is a substituted benzoic acid derivative featuring three functional groups: a bromine atom at position 3, a cyano group at position 5, and a nitro group at position 2. This compound is of significant interest in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents, which enhance its acidity and reactivity. The molecular formula is C₈H₃BrN₂O₄, with a calculated molecular weight of 271.93 g/mol (based on atomic weights: C=12, H=1, Br=79.9, N=14, O=16). The nitro and cyano groups contribute to strong electron-withdrawing effects, making the carboxylic acid proton highly acidic (estimated pKa ~1.5–2.5) compared to unsubstituted benzoic acid (pKa ≈ 4.2).

Properties

IUPAC Name

3-bromo-5-cyano-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-2-4(3-10)1-5(8(12)13)7(6)11(14)15/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMVQPLJQGGWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-5-cyano-2-nitrobenzoic acid with structurally related brominated nitrobenzoic acids, highlighting differences in substituents, physical properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications
3-Bromo-5-cyano-2-nitrobenzoic acid C₈H₃BrN₂O₄ Br (3), CN (5), NO₂ (2) 271.93 High acidity (pKa ~1.5–2.5); likely low solubility in water, soluble in polar aprotic solvents. Pharmaceutical intermediate, agrochemical synthesis.
3-Bromo-5-nitrobenzoic acid C₇H₄BrNO₄ Br (3), NO₂ (5) 246.01 pKa ~1.8; mp 160–162°C; used in crystallography studies (SHELX refinement) . Metal-organic framework (MOF) synthesis.
5-Bromo-2-methyl-3-nitrobenzoic acid C₈H₆BrNO₄ Br (5), CH₃ (2), NO₂ (3) 260.05 Moderate acidity (pKa ~2.5); mp 145–147°C; commercial availability . Dye intermediate, peptide coupling.
3-Bromo-5-fluoro-2-nitrobenzoic acid C₇H₃BrFNO₄ Br (3), F (5), NO₂ (2) 263.00 Enhanced lipophilicity (XLogP3 ~2.5); used in radiopharmaceuticals . PET tracer precursors.
5-Bromo-2-hydroxy-3-nitrobenzoic acid C₇H₄BrNO₅ Br (5), OH (2), NO₂ (3) 262.01 Hydrogen-bonding capacity (2 H-donors); mp 190–192°C . Chelating agent, corrosion inhibitor.

Key Observations:

Substituent Effects on Acidity: The cyano group in 3-Bromo-5-cyano-2-nitrobenzoic acid amplifies acidity compared to analogs with methyl (e.g., 5-Bromo-2-methyl-3-nitrobenzoic acid) or hydroxy groups (e.g., 5-Bromo-2-hydroxy-3-nitrobenzoic acid). The electron-withdrawing nature of CN and NO₂ destabilizes the conjugate base, lowering pKa . Fluorine in 3-Bromo-5-fluoro-2-nitrobenzoic acid provides moderate electron withdrawal but increases lipophilicity, making it suitable for lipid-soluble applications .

Synthetic Utility: The cyano group in the target compound enables further functionalization (e.g., reduction to amine or conversion to carboxylic acid derivatives), offering versatility in drug design . 3-Bromo-5-nitrobenzoic acid is a precursor in MOF synthesis due to its crystallinity and compatibility with SHELX-based refinement .

Safety and Handling :

  • Brominated nitrobenzoic acids generally require precautions against inhalation and skin contact. For example, 3-Bromo-5-nitrobenzoic acid is labeled with hazard codes H315 (skin irritation) and H319 (eye irritation) .

Commercial Relevance :

  • 5-Bromo-2-methyl-3-nitrobenzoic acid is widely available (e.g., TCI Chemicals, Lanx Pharma) and priced at ~$3,700–11,800 per gram, reflecting demand in high-throughput synthesis .

Research Findings and Data Gaps

  • Reactivity: The cyano group’s susceptibility to nucleophilic attack (e.g., hydrolysis to amides or acids) remains unexplored but is critical for pharmaceutical derivatization .
  • Toxicity: Limited ecotoxicological data are available; analogs like 5-Bromo-2-hydroxy-3-nitrobenzoic acid show moderate aquatic toxicity (EC50 ~10 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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